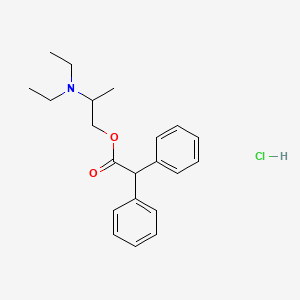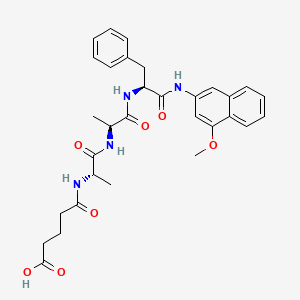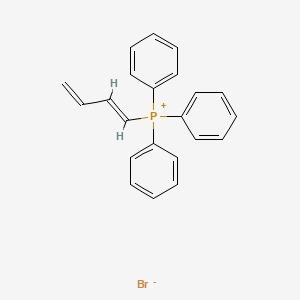
1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound features a pyrrole ring substituted with a pyridinyl group and a hydroxy group, making it a valuable molecule in various chemical and biological studies.
准备方法
The synthesis of 1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde involves several steps, typically starting with the preparation of the pyrrole ring followed by the introduction of the pyridinyl and hydroxy groups. Common synthetic routes include:
Step 1: Formation of the pyrrole ring through cyclization reactions.
Step 2: Introduction of the pyridinyl group via nucleophilic substitution or coupling reactions.
Step 3: Addition of the hydroxy group through oxidation reactions.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing advanced catalysts and reaction conditions.
化学反应分析
1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium) are frequently used.
Major products formed from these reactions include ketones, alcohols, and substituted pyrrole derivatives.
科学研究应用
1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity through binding to active sites or allosteric sites. The hydroxy and pyridinyl groups play crucial roles in these interactions, facilitating hydrogen bonding and coordination with metal ions.
相似化合物的比较
1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde can be compared with similar compounds such as:
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of the pyrrole and pyridinyl groups in this compound imparts distinct chemical properties and biological activities, making it a valuable compound for specialized applications.
属性
分子式 |
C14H18N2O2 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC 名称 |
1-hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C14H18N2O2/c1-13(2)11(9-17)12(14(3,4)16(13)18)10-6-5-7-15-8-10/h5-9,18H,1-4H3 |
InChI 键 |
APTALNPNDVLSQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=C(C(N1O)(C)C)C2=CN=CC=C2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)











